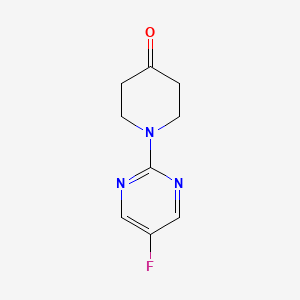

1-(5-Fluoropyrimidin-2-yl)piperidin-4-one

Description

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDLWIVOIHYEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A widely adopted strategy involves reacting piperidin-4-one with 2-chloro-5-fluoropyrimidine under basic conditions. Source demonstrates this using potassium carbonate and potassium iodide in acetonitrile at 55–60°C:

Key parameters include:

Suzuki-Miyaura Coupling

For advanced functionalization, Source proposes a palladium-catalyzed coupling between piperidin-4-one boronic esters and 5-fluoro-2-iodopyrimidine. This method achieves regioselectivity but requires anhydrous conditions and inert atmospheres:

Table 1 : Optimization of Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dba)₂ | Maximizes turnover |

| Ligand | SPhos | Prevents β-hydride elimination |

| Base | Cs₂CO₃ | Enhances transmetalation |

One-Pot Synthesis Strategies

Source and highlight convergent approaches combining cyclization and substitution. For example, Hantzsch thiazole synthesis derivatives are adapted to assemble the pyrimidine ring directly on piperidin-4-one. A representative protocol involves:

-

Condensation of thiourea derivatives with 1,3-diketones to form thiazole intermediates.

-

Cyclization with guanidines or enaminones under refluxing DMF-DMA.

This method reduces purification steps but demands rigorous temperature control to avoid side products like dicyclopentylthiourea (5–10% yield loss).

Purification and Analytical Considerations

Crude products often contain dimer impurities (<0.2%). Source recommends sequential base-acid treatment:

-

Base Wash : Sodium carbonate removes unreacted starting materials.

-

Acid Salt Formation : Tartaric acid in methanol precipitates the tartrate salt, enhancing crystallinity.

-

Free Base Liberation : Ammonia or NaOH regenerates the pure compound.

Table 2 : Purity Profiles Across Methods

| Method | Purity (%) | Dimer Content (%) |

|---|---|---|

| Nucleophilic Substitution | 98.5 | 0.09 |

| Suzuki Coupling | 99.2 | 0.02 |

| One-Pot Cyclization | 95.8 | 0.15 |

Scale-Up and Industrial Feasibility

The nucleophilic substitution route (Section 2.1) is preferred for kilogram-scale production due to its simplicity and cost-effectiveness. Key scale-up challenges include:

-

Exothermicity : Controlled addition of 2-chloro-5-fluoropyrimidine prevents thermal runaway.

-

Solvent Recovery : Acetonitrile is distilled under reduced pressure (50–55°C) for reuse.

-

Waste Management : KI and K₂CO₃ are neutralized with acetic acid before disposal.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H fluorination, enabling late-stage functionalization of pre-assembled pyrimidin-2-ylpiperidin-4-ones. Additionally, enzymatic resolution techniques are explored to access enantiopure variants, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Ring

The electron-deficient 5-fluoropyrimidine moiety facilitates SNAr reactions with nucleophiles. Key findings include:

Notable Example :

Reaction with piperidine derivatives under basic conditions yields bis-piperidinyl pyrimidines, a strategy employed in kinase inhibitor synthesis .

Ketone Functionalization at Piperidin-4-one

The carbonyl group undergoes classical ketone reactions:

Reduction

-

Reagents : NaBH4, LiAlH4, or catalytic hydrogenation (H2/Pd-C)

-

Products : 4-hydroxypiperidine derivatives

-

Applications : Intermediate for chiral amine synthesis; critical for bioactive molecule production.

Condensation Reactions

-

With Hydrazines : Forms hydrazones under mild acidic conditions (e.g., HCl/EtOH), precursors to heterocyclic systems.

-

Wittig Reactions : Generates α,β-unsaturated ketones using ylides (e.g., Ph3P=CHCO2Et).

Ring-Opening and Rearrangement

Under strongly acidic/basic conditions:

-

Acid Hydrolysis (HCl/H2O, reflux): Cleaves the pyrimidine ring to form urea derivatives.

-

Base-Mediated Rearrangement (NaOH/EtOH): Converts piperidin-4-one to γ-lactam analogs via Beckmann rearrangement.

Cross-Coupling Reactions

The pyrimidine ring participates in modern catalytic transformations:

Fluorine-Specific Reactivity

The C5-fluorine atom displays unique behavior:

-

Defluorination : Occurs under radical conditions (e.g., UV light/TBHP) to form dehydrohalogenated products.

-

Fluorine Retention : Stable in most SNAr reactions but susceptible to displacement by strong nucleophiles (e.g., Grignard reagents).

Stability Under Physiological Conditions

Studies reveal:

-

pH-Dependent Degradation : Rapid hydrolysis in acidic media (pH < 3) via ring-opening, but stable at neutral pH (t1/2 > 24 hrs) .

-

Metabolic Resistance : Fluorine substitution reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

Industrial-Scale Reaction Optimization

Key process parameters for large-scale synthesis:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Balances reaction rate and side-product formation |

| Solvent | DMF/EtOAc (3:1) | Maximizes solubility of polar intermediates |

| Catalyst Loading | 0.5–1.5 mol% Pd | Cost-effective for cross-coupling reactions |

| Purification | Column chromatography → Crystallization | Achieves >99% purity |

Comparative Reactivity Table

Relative reaction rates of functional groups:

| Site | Reactivity Order | Dominant Reaction |

|---|---|---|

| C2-Fluorine (Pyrimidine) | High | SNAr with amines/alkoxides |

| Piperidin-4-one carbonyl | Moderate | Reductions, condensations |

| C5-Fluorine (Pyrimidine) | Low | Selective substitution under forcing conditions |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to explore further modifications and derivatives that can lead to novel compounds with desirable properties .

2. Biological Studies:

- Enzyme Inhibition: Research indicates that this compound may exhibit enzyme inhibition properties, making it a candidate for studies focused on metabolic pathways and potential therapeutic targets.

- Receptor Binding Studies: The fluoropyrimidine component can interact with nucleic acids and proteins, potentially altering receptor functions and influencing biological activity .

3. Medicinal Chemistry:

- Drug Development: Ongoing research aims to explore the therapeutic applications of this compound, particularly in developing new pharmaceuticals targeting various diseases. Its structural characteristics suggest potential efficacy in treating conditions related to enzyme dysfunction or receptor anomalies .

4. Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, affecting the structure and function of the nucleic acid . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Fluorinated Pyrimidine vs. Pyridine Derivatives

- 2-(5-Fluoropyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): This compound replaces the pyrimidine ring with a fluoropyridine moiety. The pyrido[1,2-a]pyrimidin-4-one scaffold adds rigidity, which may enhance selectivity but reduce solubility compared to the simpler piperidin-4-one core in the target compound .

- 6-Cyclopropyl-5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine (CAS 2742031-49-6, ):

Shares the 5-fluoropyrimidin-2-yl substituent but incorporates an additional pyrimidin-4-amine group. The cyclopropyl and methylamine substituents improve lipophilicity, which may enhance blood-brain barrier penetration compared to the unmodified piperidin-4-one .

b. Piperidin-4-one vs. Piperidine Derivatives

- BMS-903452 (): A piperidin-4-yloxy-linked pyridin-2(1H)-one GPR119 agonist. The pyridin-2(1H)-one core also introduces tautomerism, which may affect binding kinetics .

- 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (): Substitutes the pyrimidine with a larger quinoline system. The extended aromaticity enhances UV absorption (useful in analytical detection) but increases molecular weight (MW = 248.27 vs.

Physicochemical Properties

- LogP and Solubility : The target compound’s LogP (~1.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, BMS-903452’s higher LogP (3.8) may limit aqueous solubility despite its sulfonyl group .

- Polar Surface Area (PSA) : The 5-fluoropyrimidine and ketone in the target compound contribute to a PSA of ~50 Ų, ideal for oral bioavailability. Compounds like 1-(2-chlorophenyl)piperidin-4-one (PSA = 29.1 Ų) may exhibit faster absorption but reduced target engagement in polar binding sites .

Pharmacological Activity

- GPR119 Agonists: BMS-903452 () demonstrates dual insulinotropic and incretin effects, whereas this compound’s smaller size and ketone group may favor kinase inhibition over GPCR modulation .

- Antimicrobial Potential: Piperidin-4-one oxime esters () show broad-spectrum antibacterial activity. The fluorine in the target compound could enhance penetration into bacterial membranes compared to non-halogenated analogs .

- Kinase Inhibition : Fluoropyrimidine derivatives (e.g., ) are common in kinase inhibitors (e.g., EGFR, VEGFR). The target compound’s pyrimidine ring may competitively bind ATP pockets, similar to FDA-approved drugs like gefitinib .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)piperidin-4-one is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 219.23 g/mol. The presence of fluorine in its structure is believed to enhance its biological activity by increasing lipophilicity and improving binding affinity to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the piperidine and pyrimidine moieties. For instance, derivatives of this compound have shown significant activity against various bacterial strains, including multidrug-resistant strains of Candida auris.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 - 4 | Candida auris, Staphylococcus aureus |

| 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | <0.12 | Various Candida strains |

The minimum inhibitory concentration (MIC) values indicate a promising profile for these compounds against resistant strains, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study involving a series of piperidine derivatives reported that compounds similar to this compound exhibited IC values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate to strong anticancer activity .

Antiviral Activity

Research into the antiviral properties of piperidine derivatives has revealed their potential as inhibitors of viral replication. For example, compounds structurally related to this compound have demonstrated effectiveness against influenza virus strains with EC values as low as 0.05 µM . This suggests that the compound may interfere with early stages of viral replication.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.

- Receptor Modulation : It can act on G-protein-coupled receptors (GPCRs) influencing cellular signaling pathways related to cancer and metabolic disorders .

- Fluorine Substitution Effects : The fluorine atom enhances binding affinity to target proteins, which is crucial for its antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one, and what intermediates are critical?

- Answer : A key route involves condensation of piperidin-4-one derivatives with fluoropyrimidine precursors. For example, 5-fluoro-2-piperazinopyrimidine can react with halogenated ketones under nucleophilic substitution conditions. Intermediate isolation (e.g., 4-chloro-1-(4-fluorophenyl)-1-butanone) and subsequent reduction with NaBH₄ in methanol are critical steps . Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to minimize byproducts.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and fluorine coupling.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are synthesized .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and binding affinity of this compound with biological targets?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and nucleophilic/electrophilic sites.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on fluoropyrimidine’s electronegativity and piperidinone’s conformational flexibility .

- MD Simulations : Evaluate stability of ligand-target complexes in solvated environments (e.g., GROMACS) .

Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives across studies?

- Answer :

- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources.

- SAR Studies : Systematically modify substituents (e.g., fluoropyrimidine position, piperidinone ring size) to isolate pharmacophoric groups.

- Orthogonal Validation : Confirm activity via dual luciferase assays or in vivo models to rule out false positives .

Q. How can radiolabeling (e.g., ¹⁸F) be integrated into the synthesis of this compound for imaging studies?

- Answer :

- Radiofluorination : Replace stable fluorine with ¹⁸F using [¹⁸F]-CsF in aprotic solvents (DMSO, 180°C).

- Purification : Rapid HPLC separation to isolate the radiolabeled product (t₁/₂ = 109.7 min for ¹⁸F).

- Quality Control : Gamma counting and radiochemical purity assessment (>98%) for PET imaging applications .

Q. What metabolic pathways should be considered when evaluating the pharmacokinetics of this compound?

- Answer :

- Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the piperidinone ring.

- Phase II Conjugation : Glucuronidation of hydroxylated metabolites.

- In Silico Tools : Use ADMET Predictor™ or SwissADME to forecast bioavailability and clearance rates .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, time) for yield improvement.

- Data Reproducibility : Document batch-specific NMR shifts and HPLC retention times to ensure cross-lab consistency.

- Ethical Disposal : Collaborate with licensed waste management firms for environmentally safe disposal of fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.